molecular formula C16H16FNO5S B2484216 4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-49-2

4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2484216
CAS No.: 1798491-49-2
M. Wt: 353.36
InChI Key: DHDLWTUNXADMIP-UHFFFAOYSA-N
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Description

4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyranone core, which is a six-membered ring containing an oxygen atom, and is substituted with a fluorobenzyl sulfonyl azetidine moiety. The presence of fluorine and sulfonyl groups often imparts significant biological activity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the pyranone intermediate.

    Attachment of the Fluorobenzyl Sulfonyl Group: The final step involves the sulfonylation of the azetidine derivative with 2-fluorobenzyl sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its biological activity, particularly due to the presence of the fluorobenzyl and sulfonyl groups, makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The fluorobenzyl sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The azetidine ring may also play a role in binding to receptors or enzymes, altering their function. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-((1-((2-chlorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but with a chlorine atom instead of fluorine.

    4-((1-((2-bromobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but with a bromine atom instead of fluorine.

    4-((1-((2-methylbenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

4-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO5S/c1-11-6-13(7-16(19)22-11)23-14-8-18(9-14)24(20,21)10-12-4-2-3-5-15(12)17/h2-7,14H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDLWTUNXADMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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